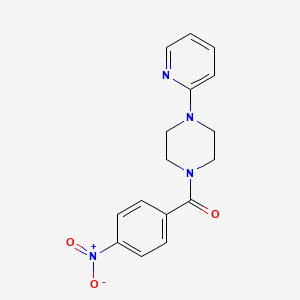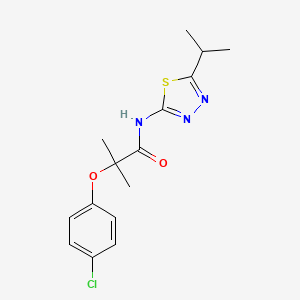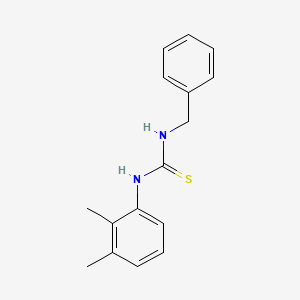
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine, also known as NBP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. NBP belongs to the class of piperazine derivatives and has been shown to possess unique biochemical and physiological properties that make it a promising candidate for various medical applications.
Mécanisme D'action
The mechanism of action of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine is not fully understood, but it is believed to act through multiple pathways. 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to inhibit the production of pro-inflammatory cytokines, reduce oxidative stress, and enhance the activity of antioxidant enzymes. It has also been shown to modulate the activity of various neurotransmitters and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been shown to have various biochemical and physiological effects in animal models and human studies. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage in various neurological disorders. 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has also been shown to have protective effects on the cardiovascular system and may have potential applications in the treatment of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has several advantages for laboratory experiments, including its high yield synthesis, stability, and low toxicity. However, some limitations of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine include its limited solubility in water and its potential to form insoluble aggregates in biological systems, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine research, including the development of novel formulations that enhance its bioavailability and efficacy, the exploration of its potential therapeutic applications in other medical fields such as cancer and diabetes, and the investigation of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine for various medical applications.
Méthodes De Synthèse
The synthesis of 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine involves the reaction between 4-nitrobenzoyl chloride and 2-pyridinylpiperazine in the presence of a base such as triethylamine. The reaction takes place in anhydrous conditions and yields 1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine as a yellow solid with a high yield.
Applications De Recherche Scientifique
1-(4-nitrobenzoyl)-4-(2-pyridinyl)piperazine has been extensively studied for its potential therapeutic applications in various medical fields. It has been shown to possess anti-inflammatory, antioxidant, and neuroprotective properties that make it a promising candidate for the treatment of various neurological disorders such as Alzheimer's disease, Parkinson's disease, and stroke.
Propriétés
IUPAC Name |
(4-nitrophenyl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c21-16(13-4-6-14(7-5-13)20(22)23)19-11-9-18(10-12-19)15-3-1-2-8-17-15/h1-8H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPYWTQNGNCHYHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Nitrophenyl)[4-(pyridin-2-yl)piperazin-1-yl]methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-(2-methylphenyl)urea](/img/structure/B5877501.png)

![ethyl 3-{[2-methoxy-4-(methylthio)benzoyl]amino}benzoate](/img/structure/B5877507.png)
![N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5877513.png)
![2-(4-chlorophenoxy)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5877522.png)
![2-chloro-N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5877533.png)

![N'-(2,4-dihydroxybenzylidene)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5877551.png)



![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)

![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)